molecular formula C23H20F2N4O3 B2677928 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one CAS No. 1111044-70-2

1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one

カタログ番号: B2677928
CAS番号: 1111044-70-2
分子量: 438.435
InChIキー: OJPNICVMFMJCDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a fluoroquinoline derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-fluorophenyl group at position 3 and a morpholino moiety at position 7. Its structure combines elements of fluoroquinolones (known for antimicrobial activity) and heterocyclic oxadiazoles (associated with enhanced pharmacokinetic properties) . The ethyl group at position 1 and fluorine at position 6 suggest improved metabolic stability and lipophilicity compared to simpler quinolones. The oxadiazole ring likely contributes to π-π stacking interactions in biological targets, while the morpholino group enhances solubility .

特性

IUPAC Name

1-ethyl-6-fluoro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N4O3/c1-2-28-13-17(23-26-22(27-32-23)14-4-3-5-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-6-8-31-9-7-29/h3-5,10-13H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNICVMFMJCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the morpholine ring and the oxadiazole moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with morpholine.

    Formation of the Oxadiazole Moiety: The oxadiazole ring is typically formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions: 1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxadiazole ring.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Compounds with substituted fluorine atoms.

科学的研究の応用

1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

作用機序

The mechanism of action of 1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous quinolone and oxadiazole-containing derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Key Features Potential Applications Reference
Target Compound :
1-ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one
Quinolin-4-one - 1 : Ethyl
- 3 : 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl
- 6 : Fluoro
- 7 : Morpholino
- Dual fluoro substituents enhance membrane permeability.
- Oxadiazole improves target binding.
- Morpholino increases solubility.
Antimicrobial, kinase inhibition
1-ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Quinolin-4-one - 1 : Ethyl
- 3 : 3-(4-trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl
- 6 : Methyl
- 7 : Unsubstituted
- Trifluoromethyl group increases electronegativity and metabolic resistance.
- Lack of morpholino reduces solubility.
Antimicrobial (broad-spectrum)
Ofloxacin-d3 (1-ethyl-6-fluoro-7-piperazinoquinolin-4-one) Quinolin-4-one - 1 : Ethyl
- 6 : Fluoro
- 7 : Piperazinyl
- 3 : Carboxylic acid
- Piperazinyl group enhances Gram-negative activity.
- Carboxylic acid critical for DNA gyrase binding.
Antibiotic (FDA-approved)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4-one - 1 : Cyclopropyl
- 6 : Fluoro
- 7 : Chloro
- Cyclopropyl improves pharmacokinetics.
- Chloro substituent may increase toxicity.
Anticancer, antimicrobial research

Key Findings :

Bioavailability: The morpholino group at position 7 offers superior aqueous solubility compared to piperazinyl (Ofloxacin) or unsubstituted derivatives, which may improve oral bioavailability .

Antimicrobial Potency: Fluorine at position 6 is conserved across all compounds, suggesting its critical role in DNA gyrase/topoisomerase IV inhibition. However, the oxadiazole ring in the target compound may confer resistance to efflux pumps, a common issue with fluoroquinolones .

Toxicity Profile : The absence of a carboxylic acid group (unlike Ofloxacin) may reduce metal chelation-related side effects, such as tendon damage .

生物活性

1-Ethyl-6-fluoro-3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-morpholinoquinolin-4(1H)-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings on its biological activities, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core substituted with various functional groups. Its molecular formula is C_{20}H_{19F_2N_5O with a molecular weight of approximately 392.4 g/mol. The presence of fluorine atoms and an oxadiazole moiety suggests potential for significant biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It appears to inhibit cell proliferation by interfering with the cell cycle, particularly at the G2/M phase.
  • Case Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptotic markers such as Annexin V positivity and caspase-3 activation.
Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-712.570
A54915.065

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria revealed significant inhibition zones, indicating its effectiveness as an antibacterial agent.
  • Fungal Activity : Preliminary data suggest antifungal activity against common strains such as Candida albicans.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans32 μg/mL

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound shows moderate solubility in aqueous solutions, which may influence its bioavailability.
  • Metabolism : Preliminary studies indicate that it undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Safety and Toxicity

Toxicological assessments are essential for determining the safety profile of any new compound:

  • Acute Toxicity : Initial animal studies indicate a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
  • Long-term Effects : Ongoing studies are necessary to evaluate chronic exposure effects and potential carcinogenic risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。